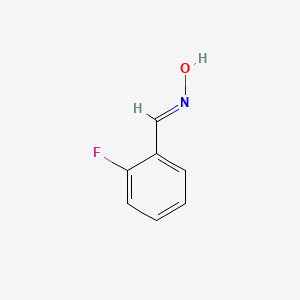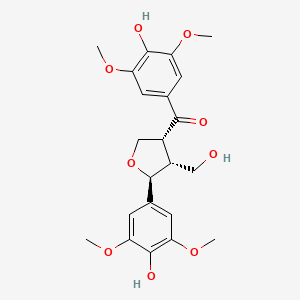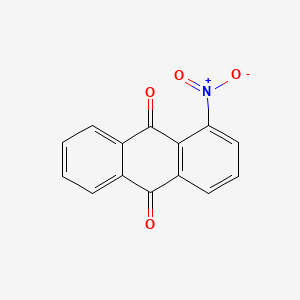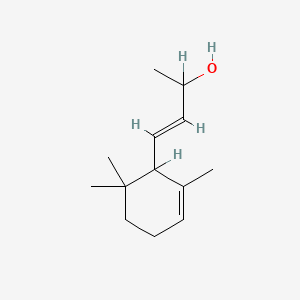
姜提取物
描述
Ginger, scientifically known as Zingiber officinale, is a herbaceous perennial plant of the family Zingiberaceae, probably native to southeastern Asia . Its pungent aromatic rhizome (underground stem) is used as a spice, flavoring, food, and medicine . Ginger extract powder is made from Zingiber officinale specie. It has a natural ginger fragrance with a yellow powder, insoluble in water . It consists of many important substances such as vitamin C, flavonoid, phenol compounds (gingerdiol, gingerol, gingerdione and shogaols), especially gingerol which is an important biological substance .
Synthesis Analysis
The green synthesis of silver nanoparticles (AgNPs) using a water extract of Ginger (Zingiber officinale) root by microwave irradiation and its antibacterial activities have been reported . The ethanol extracts of dried unpeeled ginger and peeled ginger, fresh peeled ginger and ginger peel. The Z. officinale AgNPs synthesized by dried unpeeled ginger ethanol extract showed the best antioxidant activity .Molecular Structure Analysis
The molecular weight of the ginger polysaccharide was determined by high performance gel permeation chromatography. The monosaccharide composition, scanning electron microscope and other physicochemical parameters of the ginger polysaccharide were further determined .Chemical Reactions Analysis
The chemistry of ginger involves the composition of ginger rhizome; extraction, separation, and identification methods; and analytical and isolation methodology, such as liquid column chromatography, thin-layer chromatography, high-performance liquid chromatography, gas chromatography .Physical And Chemical Properties Analysis
The chemistry of ginger involves the composition of ginger rhizome; extraction, separation, and identification methods; and analytical and isolation methodology, such as liquid column chromatography, thin-layer chromatography, high-performance liquid chromatography, gas chromatography .科学研究应用
恶心和化疗支持
姜提取物已被证明在治疗由晕船、晨吐和化疗引起的恶心方面有效。 它通过发挥止吐作用来帮助缓解症状 .
抗炎和止痛
研究表明,姜在治疗炎症和风湿病方面有效。 它的生物活性化合物,如姜辣素,可以抑制炎症通路,从而缓解疼痛和肿胀 .
抗氧化剂和食品防腐剂
姜提取物含有6-姜辣素,它是一种天然抗氧化剂和防腐剂。 它可以提高食品的质量和保质期,并可用作增味剂 .
心血管健康
姜粗提取物已显示出在降低大鼠动脉血压和在豚鼠中表现出心脏抑制活性方面的潜力,表明其对心血管健康的益处 .
抗肿瘤和免疫调节作用
姜多糖(GPs)因其显著的生物活性而受到关注,包括抗氧化、抗肿瘤、抗炎、免疫调节作用 .
糖尿病和肥胖管理
最近的研究发现姜对糖尿病和肥胖具有改善作用。 它的植物化学物质可以帮助控制血糖水平并减少与肥胖相关的并发症 .
作用机制
Target of Action
Ginger extract is rich in various bioactive compounds, including phenolic compounds like gingerols, shogaols, and paradols, as well as terpenes . These compounds are the primary targets of ginger extract. They play a crucial role in its therapeutic effects, including anti-inflammatory, antioxidant, antimicrobial, and anticancer activities .
Mode of Action
Ginger extract and its components interact with their targets in several ways. They regulate enzymes such as extracellular signal-regulated kinases (ERK) and histone deacetylases (HDAC)-1, as well as receptors like transient receptor potential vanilloid subtype (TRPV)1 and N-methyl-d-aspartate (NMDA) receptor 2B . These interactions result in the suppression of pro-inflammatory cytokines and oxidant agents, downregulation of immune response, and protection against organ failures .
Pharmacokinetics
The pharmacokinetics of ginger extract involves absorption, distribution, metabolism, and excretion (ADME). Ginger extract exhibits rapid but partial absorption and extensive organ distribution . It undergoes substantial biotransformation, limiting its oral bioavailability to below 2% when administered as pure compounds . The first-pass metabolism, particularly glucuronide conjugation of ginger extract’s phenolics, underlies the low systemic exposure .
Result of Action
The action of ginger extract results in molecular and cellular effects. It suppresses the transmission of nociceptive signals while activating the descendent inhibitory pathways of pain . Ginger extract also reduces inflammation, which contributes to pain, and decreases the production of reactive oxygen species and lipid peroxidation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of ginger extract. For instance, the composition and quantity of the phenolic compounds in ginger can vary significantly according to different intrinsic and extrinsic factors, including plant genetics and cultivars, soil and growing conditions, maturity state, and harvest conditions . During storage, the time and temperature have remarkable impacts on the bioactivity, phytochemical profile, and overall quality of ginger rhizome .
安全和危害
未来方向
The food & beverages segment is expected to expand at a robust CAGR in the coming years, owing to the growing consumer preference for healthy and minimally processed food products with natural ingredients . Also, there is a comparative study on ginger powder and ginger extract nanoparticles: effects on growth, immune–antioxidant status, tissue histoarchitecture, and resistance to Aeromonas hydrophila and Pseudomonas putida infection in Oreochromis niloticus .
属性
IUPAC Name |
(E)-1-(4-hydroxy-3-methoxyphenyl)dec-4-en-3-one;1-(4-hydroxy-3-methoxyphenyl)-5-methyldecan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28O3.C17H24O3/c1-4-5-6-7-14(2)12-16(19)10-8-15-9-11-17(20)18(13-15)21-3;1-3-4-5-6-7-8-15(18)11-9-14-10-12-16(19)17(13-14)20-2/h9,11,13-14,20H,4-8,10,12H2,1-3H3;7-8,10,12-13,19H,3-6,9,11H2,1-2H3/b;8-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCVRFSPGUWEKFC-ILHSMLOTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CC(=O)CCC1=CC(=C(C=C1)O)OC.CCCCCC(C)CC(=O)CCC1=CC(=C(C=C1)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C/C(=O)CCC1=CC(=C(C=C1)O)OC.CCCCCC(C)CC(=O)CCC1=CC(=C(C=C1)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H52O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
84696-15-1 | |
| Record name | Ginger, ext. | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.076.004 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Ginger extract contains bioactive compounds, primarily gingerols and shogaols, which contribute to its anti-inflammatory properties. These compounds have been shown to inhibit the production of pro-inflammatory cytokines, including interleukin (IL)-1β, IL-6, and tumor necrosis factor-alpha (TNF-α) [, , ]. Ginger extract also modulates the expression of chemokines such as CCL20 and CCL22 and their respective receptors CCR6 and CCR4, further influencing inflammatory responses [].
A: Ginger extract has been found to reduce serum cholesterol and triglyceride levels [, , ]. Studies suggest that ginger extract may interfere with cholesterol biosynthesis in the liver []. It has also been observed to increase the activity of hepatic cholesterol 7-alpha-hydroxylase, a rate-limiting enzyme in bile acid biosynthesis, promoting cholesterol conversion to bile acids and excretion from the body [].
A: Ginger extract comprises various bioactive compounds, with gingerols and shogaols being the most studied. 6-Gingerol (C17H26O4, molecular weight 294.39 g/mol) and 6-shogaol (C17H24O3, molecular weight 276.37 g/mol) are prominent examples [].
A: Studies show ginger extract incorporated into edible films, such as chitosan films, can extend the shelf life of perishable foods like tomatoes and fish fillets [, ]. The antimicrobial properties of ginger extract, attributed to compounds like gingerols, contribute to this preservation effect [, ].
ANone: The provided research papers primarily focus on in vitro and in vivo studies. Computational chemistry and modeling approaches could be valuable tools for further exploring the interactions of ginger's bioactive compounds with molecular targets, potentially aiding in drug discovery and development.
A: Researchers have investigated encapsulating ginger extract into hyaluronic acid nanocapsules []. This method aims to improve stability, control release, and potentially enhance its therapeutic efficacy []. Further research on different formulation approaches could lead to more effective delivery systems for ginger extract.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



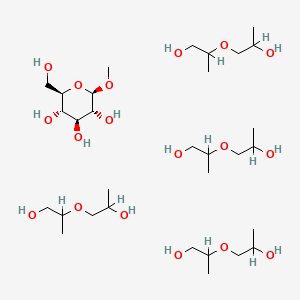
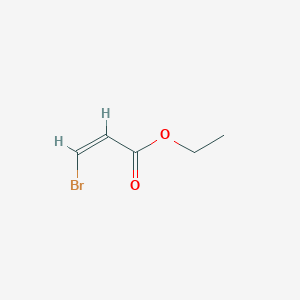
![2-Amino-3-[(4-methoxybenzyl)thio]propanoic acid](/img/structure/B1630824.png)
![2-[2-(5-ethyl-1-azabicyclo[2.2.2]octan-2-yl)-1H-indol-3-yl]ethanol](/img/structure/B1630825.png)


